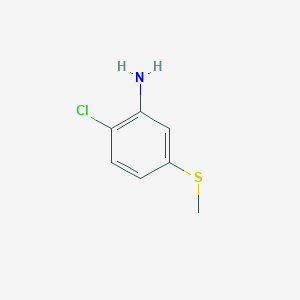
2-Chloro-5-(methylsulfanyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-Chloro-5-(methylsulfanyl)aniline is a derivative of aniline, where a chlorine atom and a methylsulfanyl group are substituted on the benzene ring. Although the provided papers do not directly study this compound, they investigate closely related molecules with similar substituents, which can provide insights into the properties and behavior of 2-Chloro-5-(methylsulfanyl)aniline.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-Chloro-5-(methylsulfanyl)aniline has been analyzed using density functional theory (DFT) calculations. The geometrical parameters obtained from DFT are in agreement with X-ray diffraction (XRD) results, suggesting a reliable prediction of the molecular structure . The molecular docking studies suggest that these compounds may exhibit inhibitory activity against certain biological targets, indicating a potential for chemotherapeutic applications .
Chemical Reactions Analysis
The chemical reactivity of molecules similar to 2-Chloro-5-(methylsulfanyl)aniline can be inferred from molecular orbital calculations, such as natural bond orbitals (NBOs) and HOMO-LUMO energy gap analysis. These studies provide information on the delocalization of electron density within the molecule and the potential sites for nucleophilic and electrophilic attacks . The presence of electron-withdrawing groups like chlorine and trifluoromethyl can significantly influence the reactivity of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied through spectroscopic methods (FT-IR and FT-Raman), which reveal the presence of various functional groups and their vibrational characteristics . The influence of substituents on the vibrational wavenumbers is discussed, providing insights into the impact of different groups on the overall properties of the molecule. The thermodynamic parameters, such as temperature dependence, are also illustrated, which are essential for understanding the stability and reactivity of the compound under different conditions .
Applications De Recherche Scientifique
Synthesis and Biological Properties of Aniline Derivatives
Aniline derivatives, such as 2-Chloro-5-(methylsulfanyl)aniline, play a crucial role in organic synthesis, serving as precursors for the construction of complex molecules. These compounds exhibit a range of biological properties, making them of interest for the development of new pharmaceuticals and materials. For instance, 2-(Azolyl)anilines have been highlighted for their effective roles as 1,5-nucleophiles in cyclocondensation reactions, revealing their potential in creating pharmacologically active compounds (Antypenko et al., 2017).
Chemical Fixation of CO2
The reactivity of aniline derivatives towards carbon dioxide (CO2) has been explored as a method for the chemical fixation of CO2, offering a pathway to transform this greenhouse gas into value-added chemicals. Specifically, the cyclocondensation of aniline derivatives with CO2 to form functionalized azoles represents a promising approach for synthesizing benzene-fused azole compounds. This method not only utilizes CO2 as a resource but also contributes to the development of sustainable chemical processes (Vessally et al., 2017).
Photocatalytic and Photochemical Applications
The study of aniline derivatives extends into the field of photocatalysis and photochemistry, where these compounds are investigated for their potential to undergo light-induced reactions. These applications are pertinent in environmental remediation, such as the degradation of pollutants, and in the development of photoresponsive materials. The ability of aniline derivatives to participate in photocatalytic reactions opens up avenues for exploring new strategies for pollution control and the synthesis of advanced materials.
Development of Dental Adhesives
In the realm of dental materials, aniline derivatives have been studied for their application in dental adhesives. The incorporation of certain aniline derivatives into adhesive formulations can enhance bonding strength and durability, which is critical for the performance of dental restorations. The design of novel adhesive monomers that include aniline structures aims to improve the interface between dental tissues and restorative materials, ensuring long-lasting dental repairs (Ikemura & Endo, 2010).
Propriétés
IUPAC Name |
2-chloro-5-methylsulfanylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNS/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQFMQYZZXOHPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445645 |
Source


|
| Record name | 2-Chloro-5-(methylsulfanyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(methylsulfanyl)aniline | |
CAS RN |
15945-75-2 |
Source


|
| Record name | 2-Chloro-5-(methylsulfanyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

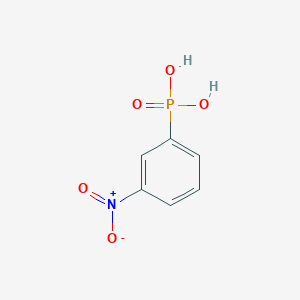
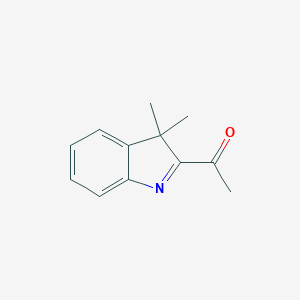
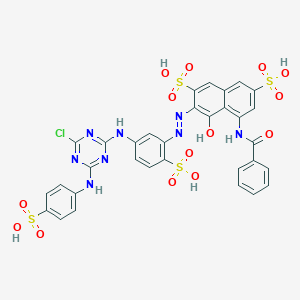

![[28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate](/img/structure/B98796.png)
![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide](/img/structure/B98797.png)




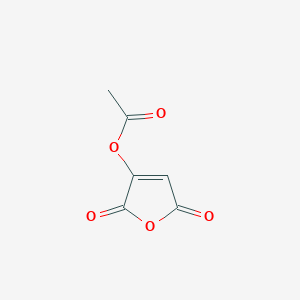

![Methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B98811.png)
